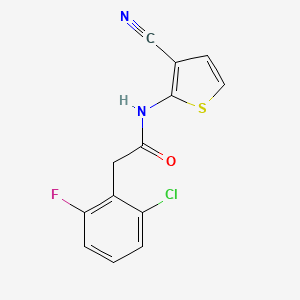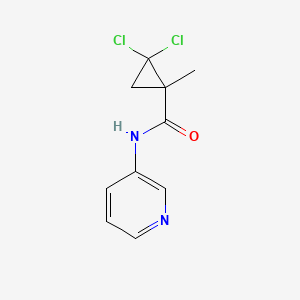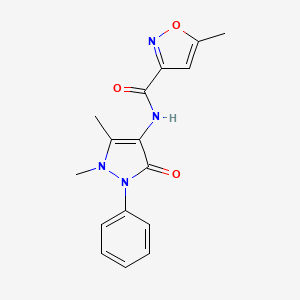![molecular formula C21H21N3O3S B4185102 N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4185102.png)
N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide
Übersicht
Beschreibung
N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide, also known as MI-1061, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. MI-1061 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Wirkmechanismus
N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide inhibits the activity of NMT by binding to a specific site on the enzyme. NMT is involved in the modification of certain proteins that are critical for the growth and proliferation of cancer cells. By inhibiting NMT, N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide disrupts this process and slows down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide has been shown to have a selective inhibitory effect on NMT, with minimal effects on other enzymes and proteins. It has also been shown to have low toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide has been shown to inhibit tumor growth and metastasis in preclinical studies, suggesting that it may have potential as a therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide is its specificity for NMT, which allows for targeted inhibition of cancer cell growth without affecting normal cells. Another advantage is its low toxicity, which may make it a safer alternative to other cancer therapies. However, one limitation of N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide is its limited solubility in water, which may make it difficult to administer in certain forms. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide. One area of interest is the development of more soluble forms of the compound for easier administration. Another area of interest is the investigation of N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide in clinical trials. Finally, the potential use of N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide in other diseases, such as viral infections, may also be explored.
Wissenschaftliche Forschungsanwendungen
N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the growth and proliferation of cancer cells. N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide has been tested in vitro and in vivo for its ability to inhibit tumor growth and metastasis. It has also been studied in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-12-15(2)20(16(3)13-14)24-28(26,27)19-6-4-18(5-7-19)23-21(25)17-8-10-22-11-9-17/h4-13,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZQPTFUWYTFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)
![5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185022.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4185037.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185060.png)

![5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide](/img/structure/B4185076.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4185084.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarbothioamide](/img/structure/B4185095.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185104.png)

